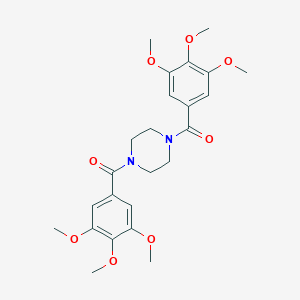

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-

Übersicht

Beschreibung

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two 3,4,5-trimethoxybenzoyl groups attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- typically involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The general reaction scheme is as follows:

Piperazine+2(3,4,5-trimethoxybenzoyl chloride)→Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-+2HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the efflux pumps in bacteria, enhancing the efficacy of antibiotics . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

- Piperazine, 1,4-bis(3,4,5-trimethoxybenzylideneamino)-

- Trimetazidine

Comparison:

- Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

- Piperazine, 1,4-bis(3,4,5-trimethoxybenzylideneamino)- has a similar core structure but different functional groups, leading to variations in reactivity and biological activity .

- Trimetazidine is another related compound used in the treatment of angina pectoris, showcasing the versatility of piperazine derivatives in medicinal chemistry .

Biologische Aktivität

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- is a chemical compound categorized as a piperazine derivative. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- features two 3,4,5-trimethoxybenzoyl groups attached to the nitrogen atoms of the piperazine ring. The synthesis typically involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine under anhydrous conditions:

This synthetic route allows for the production of the compound with high purity and yield.

Anticancer Properties

Research indicates that Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- exhibits significant anticancer activity. A study demonstrated its effect on various human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate (DU-145) | 0.054 | Induction of apoptosis via caspase activation |

| Cervical (HeLa) | 0.048 | Cell cycle arrest at G2/M phase |

| Lung (A549) | 0.054 | Inhibition of tubulin assembly |

| Liver (HepG2) | 0.070 | Displacement of [3H]PAF from platelet membranes |

The compound's mechanism involves binding to tubulin and inhibiting its polymerization, leading to disrupted mitotic spindle formation and subsequent cell death .

Antimicrobial Activity

Piperazine derivatives have been explored for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli (G-) | 32 µg/mL |

| Klebsiella pneumoniae (G-) | 16 µg/mL |

| Staphylococcus aureus (G+) | 8 µg/mL |

The antimicrobial action is attributed to the inhibition of bacterial efflux pumps and disruption of cell membrane integrity .

The biological activity of Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- is primarily mediated through its interaction with specific molecular targets. Notably:

- Inhibition of Platelet-Activating Factor (PAF) : The compound acts as an antagonist to PAF receptors. Substitutions in its structure have been shown to enhance its inhibitory potency from 2 µM to as low as 0.07 µM .

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and microbial resistance pathways.

Case Studies

- Study on Platelet Activation : A study synthesized various derivatives of Piperazine to evaluate their antagonistic effects on PAF. The findings indicated that structural modifications significantly enhanced activity against platelet aggregation .

- Anticancer Efficacy : A recent study tested the compound against multiple cancer cell lines and highlighted its ability to induce apoptosis effectively while causing cell cycle arrest in treated cells .

Eigenschaften

IUPAC Name |

[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O8/c1-29-17-11-15(12-18(30-2)21(17)33-5)23(27)25-7-9-26(10-8-25)24(28)16-13-19(31-3)22(34-6)20(14-16)32-4/h11-14H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMOCRIXTHPCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147544 | |

| Record name | Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062-48-2 | |

| Record name | Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001062482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.